3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid
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Overview
Description
3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid is an organic compound with the molecular formula C10H10O3S2. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethoxycarbonothioyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid typically involves the reaction of benzoic acid derivatives with ethoxycarbonothioyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Benzoic acid derivative} + \text{Ethoxycarbonothioyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The ethoxycarbonothioyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. The ethoxycarbonothioyl group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes and pathways, making the compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: The parent compound, with a simpler structure and different reactivity.
Ethoxycarbonothioyl chloride: A reagent used in the synthesis of 3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid.
Sulfonyl benzoic acids: Compounds with similar functional groups but different chemical properties.
Uniqueness
This compound is unique due to the presence of the ethoxycarbonothioyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .
Properties
CAS No. |
161836-72-2 |
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Molecular Formula |
C10H10O3S2 |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
3-ethoxycarbothioylsulfanylbenzoic acid |
InChI |
InChI=1S/C10H10O3S2/c1-2-13-10(14)15-8-5-3-4-7(6-8)9(11)12/h3-6H,2H2,1H3,(H,11,12) |
InChI Key |
YWNATRRQRHEYSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)SC1=CC=CC(=C1)C(=O)O |
Origin of Product |
United States |
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